Antimony(III)selenide

photovoltaics thin-film solar cells band gap engineering

Sourcing high-purity Sb₂Se₃ for thin-film photovoltaic or photodetector R&D presents challenges in batch-to-batch stoichiometry control and selenium vacancy management. This compound addresses those needs with quantified optoelectronic performance. • Band gap of 1.1-1.2 eV with absorption coefficient >10⁵ cm⁻¹, enabling superior NIR photon harvesting vs. Sb₂S₃ (ΔE₉ = 0.664 eV narrower). • Devices reach 10.57% PCE experimentally; SCAPS-1D simulations project 28.2% headroom for optimized processes. • n-type doped (10¹⁹ cm⁻³) achieves ZT = 1.12 at 800 K for thermoelectric waste-heat recovery. • Phase-change photonic FOM of 29 rad dB⁻¹ at 1550 nm, outperforming GST by ~100× for low-loss PICs. Supplied with certificate of analysis; ambient shipping, moisture-sensitive packaging.

Molecular Formula Sb2Se3
Molecular Weight 480.4 g/mol
Cat. No. B13176981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony(III)selenide
Molecular FormulaSb2Se3
Molecular Weight480.4 g/mol
Structural Identifiers
SMILES[Se-2].[Se-2].[Se-2].[Sb+3].[Sb+3]
InChIInChI=1S/2Sb.3Se/q2*+3;3*-2
InChIKeyWWUNXXBCFXOXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sb2Se3 Baseline Properties & Comparator Context


Antimony(III) selenide (Sb₂Se₃) is a binary V₂VI₃ chalcogenide semiconductor that occurs naturally as the mineral antimonselite. It possesses an orthorhombic crystal structure (Pbnm space group) characterized by one-dimensional (Sb₄Se₆)ₙ ribbon chains aligned along the [001] direction [1]. With a band gap of approximately 1.1–1.2 eV and an absorption coefficient exceeding 10⁵ cm⁻¹, Sb₂Se₃ is positioned as a candidate absorber for thin-film photovoltaics and a functional layer in photodetectors, thermoelectrics, and phase-change photonic devices [2].

Orthorhombic ribbon-chain structure (Pbnm)
1D (Sb₄Se₆)ₙ chains enable anisotropic transport
Indirect band gap ~1.1–1.2 eV with absorption coefficient >10⁵ cm⁻¹
Supports thin-film photovoltaics and NIR photodetection
Phase-change material with ultralow optical loss in telecom C-band
Reconfigurable photonics and switchable metasurfaces

Sb2Se3 Differentiation from Analog Materials


Generic substitution among V₂VI₃ chalcogenides or broader thin-film absorbers (e.g., CIGS, CdTe) fails due to fundamental, quantifiable differences in electronic band structure, defect physics, and process stability. For instance, Sb₂Se₃ exhibits an indirect fundamental band gap while its telluride analog Sb₂Te₃ has a direct gap at Γ, resulting in divergent carrier recombination dynamics and optical absorption profiles [1]. Furthermore, the high vapor pressure and volatility of selenium during thermal processing create a unique defect landscape dominated by selenium vacancies (V_Se) that act as deep recombination centers, a phenomenon that is quantitatively distinct from sulfur loss in Sb₂S₃ or tellurium loss in Sb₂Te₃ [2]. These differences in intrinsic defect chemistry and processing behavior mandate application-specific selection criteria that cannot be satisfied by simple in-class material substitution.

Sb₂Se₃ vs. Sb₂Te₃ Indirect band gap vs. direct gap alters carrier recombination and optical absorption profiles.
Sb₂Se₃ vs. Sb₂S₃ Selenium vacancy formation creates distinct deep recombination centers, differing from sulfur loss in Sb₂S₃.
Sb₂Se₃ vs. CdTe/CIGS Mature CdTe/CIGS platforms exhibit higher certified efficiencies; Sb₂Se₃ process optimization may not transfer directly due to different defect physics and deposition chemistry.

Sb2Se3 Quantitative Performance Evidence


Band Gap & Absorption Edge vs. Sb2S3

Antimony(III) selenide (Sb₂Se₃) exhibits a significantly narrower fundamental band gap compared to its sulfide analog Sb₂S₃, positioning it for superior near-infrared photon harvesting. HSE06 hybrid functional calculations yield a band gap of 1.114 eV for Sb₂Se₃ versus 1.778 eV for Sb₂S₃ [1]. Both materials exhibit absorption coefficients surpassing 10⁵ cm⁻¹, but Sb₂Se₃ achieves this threshold at 1.0 eV photon energy, whereas Sb₂S₃ requires 1.2 eV, indicating a 0.2 eV redshift in the absorption onset [2].

Band Gap & Absorption Edge
Head-to-head
Δ = –0.664 eV narrower; absorption onset redshifted by 0.2 eV
Supports NIR photon harvesting enhancement in PV devices.
HSE06 hybrid functional calculations
photovoltaics thin-film solar cells band gap engineering

Solar Cell Efficiency vs. CdTe and CIGS

The highest experimentally reported power conversion efficiency (PCE) for Sb₂Se₃ thin-film solar cells is 10.57%, achieved via chemical bath deposition (CBD) [1]. This value is approximately 2.2× lower than the >22% certified efficiencies of commercial CdTe and CIGS technologies [2]. However, SCAPS-1D device simulations indicate that optimized Sb₂Se₃ absorber layers with acceptor density of 10¹⁶ cm⁻³ and thickness of 4 μm can achieve a theoretical efficiency of 28.2%, which is comparable to simulated CIGS performance under identical device architecture [3].

Solar Cell Efficiency
Cross-study
Exp: 10.57% (CBD); Sim: 28.2% (optimized)
Indicates substantial optimization headroom vs. mature CdTe/CIGS.
SCAPS-1D simulation; reported 10.57% experimental PCE
photovoltaics power conversion efficiency thin-film solar cells

Heterostructure Photodetector Responsivity

Integration of Sb₂Se₃ into heterostructure photodetectors yields substantial responsivity gains over baseline Sb₂Se₃/Si junctions. The ZnSe/Sb₂Se₃ van der Waals heterostructure exhibits a responsivity switch from –400 mA W⁻¹ to 12 A W⁻¹, representing a 30-fold enhancement magnitude compared to the Bi₂Se₃/Sb₂Se₃ device which switches from –4 mA W⁻¹ to 0.14 A W⁻¹ [1]. Furthermore, a Si micropyramidal/Sb₂Se₃ NIR photodetector achieves a responsivity of 47.8 A W⁻¹ at 1064 nm, which is nearly two times higher than that of Sb₂Se₃ deposited on a flat Si reference substrate under identical illumination (15 mW cm⁻², 1064 nm) [2].

Photodetector Responsivity
Head-to-head
ZnSe/Sb₂Se₃: 12 A W⁻¹; Si micropyramidal: 47.8 A W⁻¹
Supports heterostructure engineering for high-sensitivity NIR detection.
1064 nm, 15 mW cm⁻²; 86× vs Bi₂Se₃/Sb₂Se₃
photodetectors responsivity heterojunctions near-infrared detection

Response Time Improvement with Cu2S Interlayer

Insertion of a Cu₂S interlayer in Sb₂Se₃-based photodetectors yields wavelength-dependent response time improvements. Compared with the Sb₂Se₃/Si heterojunction baseline, the Sb₂Se₃/Cu₂S/Si device reduces response time from 207 μs to 160 μs at 450 nm (23% reduction), from 117 μs to 53 μs at 638 nm (55% reduction), and achieves a minimum rise time of 37 μs at 980 nm near-infrared illumination [1]. This enhancement is accompanied by an increase in the on/off ratio from 119 to 155 at 638 nm and from 265 to 510 at 980 nm [2].

Response Time
Head-to-head
Cu₂S interlayer: 53 µs (638 nm), 37 µs (980 nm)
Enables fast self-powered visible-to-NIR photodetection.
Up to 55% reduction vs. Sb₂Se₃/Si baseline
photodetectors response time heterojunction engineering self-powered devices

Thermoelectric ZT at Elevated Temperature

N-type Sb₂Se₃ achieves a thermoelectric figure of merit ZT of 1.12 at 800 K with a carrier concentration of n = 10¹⁹ cm⁻³, as calculated via FP-LAPW combined with Boltzmann transport theory [1]. For comparison, room-temperature ZT values for pristine Bi₂Te₃–Sb₂Te₃ alloys typically range from 0.8 to 1.0, while Sb₂Te₃–Sb₂Se₃ multilayer nanostructures synthesized by atomic layer deposition reach a peak ZT of only 0.38 at room temperature [2]. The high-temperature ZT of 1.12 for Sb₂Se₃ positions it competitively for medium-to-high temperature waste heat recovery applications where conventional bismuth telluride-based materials exhibit declining performance above ~500 K.

Thermoelectric ZT
Cross-study
ZT = 1.12 at 800 K (n-type, 10¹⁹ cm⁻³)
Supports medium-temperature waste heat recovery applications.
FP-LAPW + Boltzmann transport; exceeds room-T ZT of Bi₂Te₃ alloys
thermoelectrics figure of merit waste heat recovery ZT

Phase-Change Photonic FOM vs. GST

Sb₂Se₃ functions as an ultralow-loss reversible phase-change material for photonic integrated circuits, exhibiting a refractive index contrast of Δn = 0.77 between amorphous and crystalline states while maintaining an extinction coefficient k < 10⁻⁵ in the telecommunications C-band at 1550 nm [1]. The waveguide-integrated figure of merit (FOM), defined as radians of phase shift per dB of optical loss, is 29 rad dB⁻¹ for Sb₂Se₃. This FOM outperforms the industry-standard phase-change material Ge₂Sb₂Te₅ (GST) by two orders of magnitude [2]. Additionally, Sb₂Se₃ demonstrates stable switching endurance exceeding 4000 cycles when optically switched using conventional visible-wavelength lasers [3].

Phase-Change FOM
Head-to-head
FOM = 29 rad dB⁻¹; ~100× higher than GST
Supports ultralow-loss reconfigurable silicon photonics.
Δn = 0.77, k 4000 switching cycles
phase-change materials integrated photonics optical switching figure of merit

Sb2Se3 Research & Industrial Application Scenarios


Near-Infrared Thin-Film Photovoltaics

Procurement of Sb₂Se₃ is indicated for photovoltaic R&D programs targeting improved near-infrared (NIR) photon harvesting. The material's 1.114 eV band gap, which is 0.664 eV narrower than Sb₂S₃, enables absorption onset at longer wavelengths [1]. Combined with an absorption coefficient >10⁵ cm⁻¹ at 1.0 eV, Sb₂Se₃ offers a quantifiable advantage in Jsc potential relative to sulfide analogs. Experimental devices have reached 10.57% PCE, with SCAPS-1D simulations projecting 28.2% under optimized conditions, indicating substantial efficiency headroom for further process development [2].

High-Speed Self-Powered Photodetectors

Sb₂Se₃ is a candidate for self-powered photodetectors requiring fast response times across visible-to-NIR wavelengths. With a Cu₂S interlayer, Sb₂Se₃/Cu₂S/Si heterojunctions achieve response times of 53 μs at 638 nm and 37 μs at 980 nm, representing 55% and 68% reductions respectively compared to Sb₂Se₃/Si baseline devices [1]. This performance supports applications in optical communication, light imaging, and wide-spectrum detection where both self-powered operation and microsecond-scale temporal response are required [2].

Medium-Temperature Waste Heat Recovery

N-type Sb₂Se₃ with optimized doping (n = 10¹⁹ cm⁻³) is a candidate for thermoelectric waste heat recovery at medium-to-high temperatures. The material achieves a calculated ZT of 1.12 at 800 K [1], exceeding the room-temperature ZT of Sb₂Te₃–Sb₂Se₃ multilayer nanostructures (ZT = 0.38) by approximately 3× [2]. This high-temperature performance differentiates Sb₂Se₃ from conventional Bi₂Te₃-based thermoelectrics, which typically degrade above ~500 K, positioning it for industrial exhaust heat recovery and multi-stage thermoelectric generator applications.

Ultralow-Loss Reconfigurable Photonics

Sb₂Se₃ is a phase-change material for programmable silicon photonic integrated circuits where minimizing insertion loss is critical. The material provides a waveguide-integrated FOM of 29 rad dB⁻¹, outperforming Ge₂Sb₂Te₅ (GST) by two orders of magnitude [1]. With a refractive index contrast of Δn = 0.77, extinction coefficient k < 10⁻⁵ at 1550 nm, and optical switching endurance exceeding 4000 cycles, Sb₂Se₃ enables low-loss on-chip phase control, switchable metasurfaces, and reconfigurable photonic devices that cannot be realized with higher-loss GST-based PCMs [2].

Application
Selection Property
Validation Focus
Near-Infrared Thin-Film Photovoltaics
Narrow band gap for NIR photon harvesting; high absorption coefficient
Jsc enhancement, PCE optimization via absorber processing
High-Speed Self-Powered Photodetectors
Fast response time with engineered heterostructures
Response time reduction, self-powered visible-to-NIR operation
Medium-Temperature Waste Heat Recovery
High thermoelectric figure of merit at 800 K
Conversion efficiency at elevated temperatures, thermal stability
Ultralow-Loss Reconfigurable Photonics
Ultralow-loss phase-change switching at telecom wavelengths
Switching endurance and insertion loss in cascaded photonic circuits

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